1,2,4-Trimethylbenzene
Overview
Description
1,2,4-Trimethylbenzene, also known as pseudocumene, is an organic compound with the chemical formula C₉H₁₂. It is classified as an aromatic hydrocarbon and appears as a flammable, colorless liquid with a strong odor. This compound is nearly insoluble in water but soluble in organic solvents. It naturally occurs in coal tar and petroleum, comprising about 3% of these substances .
Mechanism of Action
Target of Action
1,2,4-Trimethylbenzene, also known as pseudocumene, primarily targets the eyes, skin, respiratory system, central nervous system, and blood . It is an organic compound classified as an aromatic hydrocarbon .
Mode of Action
The mode of action of this compound primarily involves its interaction with the nervous system. Breathing high levels of this compound for short periods affects the nervous system, causing symptoms such as headaches, tiredness, sleepiness, or dizziness . Additionally, this compound vapor irritates the nose, throat, and lungs, causing coughing, wheezing, and/or shortness of breath .
Biochemical Pathways
It is known that the compound is generated by methylation of toluene and xylenes and the disproportionation of xylene over aluminosilicate catalysts
Pharmacokinetics
It is known that the compound is nearly insoluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by the presence of certain solvents in the body.
Result of Action
The primary result of this compound action is irritation and potential damage to the eyes, skin, and respiratory system. It can also cause neurological effects such as headaches, tiredness, sleepiness, or dizziness
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its flammability makes it potentially hazardous in environments with open flames or high temperatures .
Biochemical Analysis
Biochemical Properties
1,2,4-Trimethylbenzene plays a role in biochemical reactions primarily as a solvent and intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins involved in the metabolism of aromatic hydrocarbons. For instance, cytochrome P450 enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body . The interactions between this compound and these enzymes are crucial for its biotransformation and detoxification.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, resulting in the activation of antioxidant defense mechanisms within cells. Additionally, it can modulate the expression of genes involved in xenobiotic metabolism, such as those encoding cytochrome P450 enzymes . These changes in gene expression and cellular metabolism are part of the cellular response to detoxify and eliminate the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the cellular level. Upon entering the cell, this compound can bind to and activate cytochrome P450 enzymes, leading to its hydroxylation. The hydroxylated metabolites can then interact with other enzymes, such as UDP-glucuronosyltransferases and sulfotransferases, to form conjugated metabolites. These conjugated metabolites are more water-soluble and can be readily excreted from the body . The binding interactions and enzyme activation are essential for the biotransformation and detoxification of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its oxidation and degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, including changes in cell viability, oxidative stress, and alterations in gene expression. These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, including damage to the liver, kidneys, and nervous system . Threshold effects have been observed, where adverse effects become more pronounced above certain dosage levels. Toxicological studies in animal models are essential for understanding the safety and potential risks associated with exposure to this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic hydrocarbons. The main metabolic pathway involves the hydroxylation of one of the methyl groups by cytochrome P450 enzymes, followed by oxidation to form dimethylbenzoic acid. This metabolite can then undergo conjugation with glycine to form dimethylhippuric acid, which is excreted in the urine . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) may facilitate the movement of this compound and its metabolites across cellular membranes . Understanding the transport and distribution of this compound is important for assessing its bioavailability and potential toxicity.
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This subcellular localization is essential for its biotransformation and detoxification. The compound may also be found in other organelles, such as mitochondria, where it can induce oxidative stress and affect cellular respiration . The targeting signals and post-translational modifications that direct this compound to specific compartments are important for its cellular activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylbenzene can be synthesized through the methylation of toluene and xylenes. The methylation process involves the use of methanol as a methylating agent and is typically carried out over aluminosilicate catalysts. Another method involves the disproportionation of xylene over similar catalysts .
Industrial Production Methods: Industrially, this compound is isolated from the C₉ aromatic hydrocarbon fraction during petroleum distillation. Approximately 40% of this fraction is this compound. The compound can also be produced by the catalytic reforming of heavy aromatics and the separation of mixed trimethylbenzene isomers .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trimethylbenzene undergoes various chemical reactions, including:
Substitution: It can undergo electrophilic substitution reactions typical of aromatic hydrocarbons.
Common Reagents and Conditions:
Oxidation: Phthaloyl peroxide is used as an oxidizing agent.
Methylation: Syngas (a mixture of hydrogen and carbon monoxide) is used in the presence of copper and zinc-based catalysts.
Major Products:
Oxidation: 2,3,5-Trimethylbenzoquinone.
Methylation: 1,2,4,5-Tetramethylbenzene (durene).
Scientific Research Applications
Comparison with Similar Compounds
1,2,4-Trimethylbenzene is one of the three isomers of trimethylbenzene. The other two isomers are:
- 1,2,3-Trimethylbenzene
- 1,3,5-Trimethylbenzene
Uniqueness: this compound is unique due to its specific arrangement of methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. For example, it has a higher boiling point compared to its isomers due to the position of the methyl groups .
Properties
IUPAC Name |
1,2,4-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHJZXXIDMPWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5162 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021402 | |
Record name | 1,2,4-Trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,4-trimethylbenzene appears as a liquid. Flash point near 130 °F. Less dense than water and insoluble in water. Vapors irritate eyes, throat, and nose. Used in dyes and pharmaceuticals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor. | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5162 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzene, 1,2,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Trimethylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1,2,4-Trimethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1,2,4-Trimethylbenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
334.4 °F at 760 mmHg (USCG, 1999), 168.89 °C, 169 °C, 337 °F | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/5162 | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 1,2,4-Trimethylbenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
111 °F (USCG, 1999), 44 °C, 112 °F (44 °C) (Closed cup), 44 °C c.c., 112 °F | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/5162 | |
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Record name | 1,2,4-Trimethylbenzene | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1,2,4-Trimethylbenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.006 % (NIOSH, 2023), Miscible with ethanol, benzene, ethyl ether, acetone, carbon tetrachloride, petroleum ether, In water, 57 mg/L at 25 °C, 0.057 mg/mL at 25 °C, Solubility in water: very poor, 0.006% | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5162 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4-Trimethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1,2,4-Trimethylbenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.889 (USCG, 1999) - Less dense than water; will float, 0.8758 g/cu cm at 20 °C; 0.8718 g/cu m at 25 °C, Relative density (water = 1): 0.88, 0.88 | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5162 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2,4-Trimethylbenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.15 (Air = 1), Relative vapor density (air = 1): 4.1 | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4.9 mmHg (USCG, 1999), 2.1 [mmHg], 2.10 mm Hg at 25 °C, (56 °F): 1 mmHg | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5162 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,4-Trimethylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2733 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4-Trimethylbenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/ | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
95-63-6 | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/5162 | |
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Record name | 1,2,4-Trimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,4-Trimethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudocumene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65600 | |
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Record name | 1,2,4-Trimethylbenzene | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/124-trimethylbenzene-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Benzene, 1,2,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,2,4-Trimethylbenzene | |
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Record name | 1,2,4-trimethylbenzene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.216 | |
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Record name | PSEUDOCUMENE | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4-Trimethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | Benzene, 1,2,4-trimethyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/DC32BC48.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-47.2 °F (USCG, 1999), -43.77 °C, Heat of fusion at melting point= 1.3192X10+7 J/kmol; Liquid Molar Volume= 0.137779 cu m/kmol., -43.8 °C, -44 °C, -77 °F | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5162 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4-Trimethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,2,4-TRIMETHYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2,4-Trimethylbenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,4-Trimethylbenzene?
A1: this compound (also known as pseudocumene) has a molecular formula of C9H12 and a molecular weight of 120.19 g/mol.
Q2: Is there any spectroscopic data available for the characterization of this compound?
A: Yes, researchers have used GC/MS [] and FT-IR spectroscopy [] to identify and quantify this compound in various samples. Additionally, a study characterized the 3,4-dimethylbenzyl radical, a product of this compound in a corona discharge, using vibronic emission spectroscopy and ab initio calculations. []
Q3: Are there any studies on the stability of this compound under various conditions?
A: While specific stability studies under varying conditions were not detailed in the provided research, one study investigated the performance of a Cu-MCM-41 catalyst for the catalytic oxidation of this compound, highlighting its stability at a specific temperature and reaction time. []
Q4: How does the structure of this compound influence its reactivity in catalytic reactions?
A: The position of methyl groups in this compound influences its reactivity. For example, in demethylation reactions, the rate of reaction differs depending on which methyl group is removed. The presence of neighboring methyl groups can accelerate the demethylation rate. [] Also, the oxidation of this compound with phthaloyl peroxide primarily yields 2,3,5-Trimethylbenzoquinone, demonstrating the influence of the methyl group positions on the reaction selectivity. []
Q5: How does the choice of catalyst impact the products formed during this compound conversion?
A: The choice of catalyst significantly affects the product distribution. For instance, using H-ZSM-5, H-mordenite, or a dual zeolitic catalyst comprising both in a fluidized-bed reactor leads to different product yields when using this compound as a feedstock. [] The choice of catalyst is crucial for controlling the selectivity towards desired products, like xylenes, while minimizing the formation of undesirable byproducts, such as tetramethylbenzenes. [, ]
Q6: What is the role of hydrogen spillover in this compound disproportionation?
A: Research indicates that hydrogen spillover plays a crucial role in stabilizing the catalytic activity of certain catalysts used in this compound disproportionation. Specifically, spiltover hydrogen was found to effectively suppress the deactivation of catalysts with Lewis acidity, such as pillared montmorillonite and USY zeolite treated at high temperatures. []
Q7: Have computational methods been used to study this compound reactions?
A: Yes, ReaxFF reactive molecular dynamics simulations have been employed to explore the degradation mechanism of this compound under dielectric barrier discharge and photocatalyst synergistic treatment, offering insights into the breakdown pathways and the role of reactive oxygen species. []
Q8: What are the known toxicological effects of this compound exposure?
A: Studies have investigated the toxicological effects of this compound. Acute inhalation exposure in rats and mice was found to cause neurotoxic effects, impacting motor coordination and pain sensitivity, and respiratory irritation, leading to a depressed respiratory rate. [] Sub-chronic inhalation exposure in rats revealed a low degree of systemic toxicity but did show minor hematological changes and pulmonary lesions at higher concentrations. []
Q9: Are there any long-term effects associated with this compound exposure?
A: While the provided research does not extensively cover long-term effects, one study explored sub-chronic inhalation exposure, indicating potential for pulmonary lesions after prolonged exposure at specific concentrations. [] Further research is needed to fully understand the long-term health implications of this compound exposure.
Q10: What is the role of this compound in ozone formation?
A: this compound contributes significantly to ozone formation potential (OFP). It reacts with hydroxyl radicals in the atmosphere, leading to a series of reactions that ultimately produce ozone. Studies have shown that this compound is a major contributor to OFP, particularly in the spring season. []
Q11: How is this compound typically degraded in the environment?
A: While the provided research doesn't explicitly detail degradation pathways, studies highlight the use of techniques like dielectric barrier discharge (DBD) coupled with photocatalysis for effectively degrading this compound, emphasizing the potential of these methods for mitigating its environmental impact. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.